molecular formula C19H17N5O3S2 B4631088 [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone

Cat. No.: B4631088
M. Wt: 427.5 g/mol
InChI Key: BHNGLROFDRCCQH-UHFFFAOYSA-N
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Description

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzothiadiazole, piperazine, and indole moieties, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions The process begins with the preparation of the benzothiadiazole and indole intermediates, followed by their coupling with piperazine The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts to facilitate the coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sulfonyl chlorides, basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Sulfonamide derivatives, thiol-substituted compounds.

Scientific Research Applications

4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiadiazole moiety, which exhibits strong fluorescence properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Unique due to the combination of benzothiadiazole, piperazine, and indole moieties.

    4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Similar structure but with a pyrrole moiety instead of indole.

    4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: Contains a pyrazole moiety, offering different chemical properties.

Uniqueness

The uniqueness of 4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the benzothiadiazole moiety enhances its fluorescence properties, while the piperazine and indole groups contribute to its biological activity and versatility in synthetic chemistry.

Properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c25-19(16-12-13-4-1-2-5-14(13)20-16)23-8-10-24(11-9-23)29(26,27)17-7-3-6-15-18(17)22-28-21-15/h1-7,12,20H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNGLROFDRCCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone
Reactant of Route 4
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone
Reactant of Route 5
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](1H-indol-2-yl)methanone

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